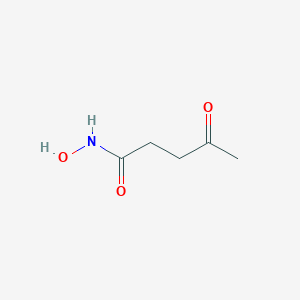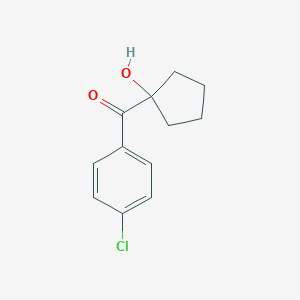
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, also known as 4-chloro-1-hydroxycyclopentanone, is a chlorinated ketone that is widely used in the scientific research field. It is an important intermediate in the synthesis of certain pharmaceuticals, and it has been studied for its potential use in drug delivery systems and as a building block for other molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone can be achieved through a multi-step reaction process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
4-Chlorobenzaldehyde, 1-Cyclopentanol, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Diethyl ether, Magnesium, Bromoethane, Acetone
Reaction
Step 1: Preparation of 4-Chlorocyclohexanone, 4-Chlorobenzaldehyde is reacted with cyclopentanol in the presence of sodium hydroxide to form 4-chlorocyclohexanone., Step 2: Preparation of 1-Bromo-4-chlorocyclohexane, 4-Chlorocyclohexanone is reacted with hydrochloric acid and sodium chloride to form 4-chlorocyclohexanol, which is then reacted with bromoethane in the presence of magnesium to form 1-bromo-4-chlorocyclohexane., Step 3: Preparation of (1-Hydroxycyclopentyl)methyl ketone, 1-Bromo-4-chlorocyclohexane is reacted with acetone in the presence of sodium hydroxide to form (1-hydroxycyclopentyl)methyl ketone., Step 4: Preparation of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, (1-Hydroxycyclopentyl)methyl ketone is reacted with 4-chlorobenzaldehyde in the presence of hydrochloric acid to form (4-chlorophenyl)(1-hydroxycyclopentyl)methanone.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone is not yet fully understood. However, it is known that it is a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone are not yet fully understood. However, it is known to be a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its reactivity, which makes it suitable for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids. The main limitation of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its potential toxicity, which can be a concern when using it in experiments involving living organisms.
Zukünftige Richtungen
The future directions for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery systems and as a building block for other molecules. Additionally, further research is needed to identify potential toxicity and safety concerns when using this compound in lab experiments. Additionally, more research is needed to identify potential uses of this compound in the medical field, such as for the treatment of certain diseases. Finally, further research is needed to identify potential uses of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in industrial applications, such as in the manufacture of certain chemicals and materials.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-hydroxycyclopentanone has been studied for its potential use in drug delivery systems. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZCRZFWDYXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

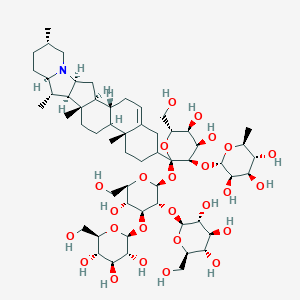

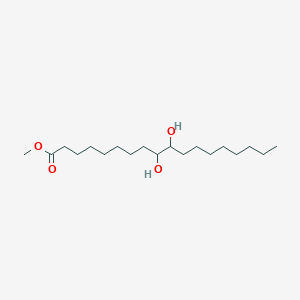
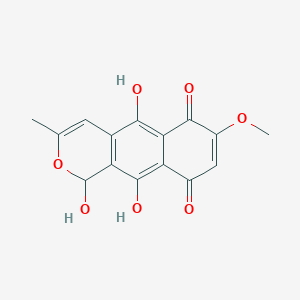

![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
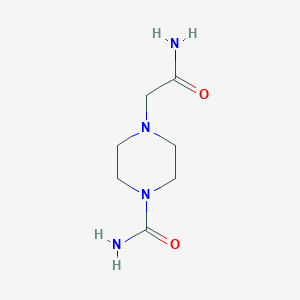


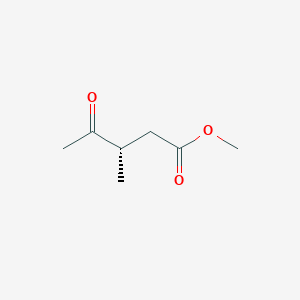
![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)
